2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide involves multi-step processes, including nucleophilic substitution, coupling reactions, and optimization of reaction conditions to achieve high yields. For example, Kou and Yang (2022) developed a rapid synthesis method for a similar compound, achieving a total yield of up to 44.6% through optimized nucleophilic substitution and coupling reactions (Kou & Yang, 2022).
Molecular Structure Analysis
Crystallographic analysis plays a crucial role in understanding the molecular structure of related compounds. For instance, Wang and He (2011) described the crystal structure of a compound with a similar molecular framework, highlighting the importance of hydrogen bonds in forming supramolecular helical chains (Wang & He, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide are influenced by their functional groups and molecular structure. For example, Rebstock et al. (2003) discussed the deprotonation of related compounds, highlighting the role of substituents in determining the site of lithiation (Rebstock et al., 2003).
Scientific Research Applications
Organic Chemistry and Reactive Intermediates
Research by Connon and Hegarty (2004) explores the enhanced dienophilicity of pyridyne analogues, highlighting the utility of these compounds in organic synthesis, particularly in [4+2] cycloaddition reactions. Such studies provide a foundation for understanding how similar compounds, including "2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide," might react under various conditions, potentially offering novel pathways for creating complex molecular architectures (Connon & Hegarty, 2004).
Environmental Science and Pesticide Analysis
Babina et al. (2012) provide insights into the environmental exposure to organophosphorus and pyrethroid pesticides, emphasizing the importance of monitoring and understanding the fate of such chemicals in the environment. This research underscores the need for detailed studies on the environmental impact and degradation pathways of specific compounds like "2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methyl-2-pyridinyl)propanamide," particularly in relation to their persistence and potential toxicity (Babina, Dollard, Pilotto, & Edwards, 2012).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(6-methylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-10-13(8-9-14(11)18)22-17(3,4)16(21)20-15-7-5-6-12(2)19-15/h5-10H,1-4H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCTESLTHRORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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